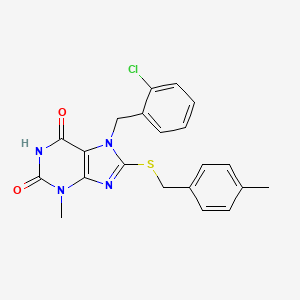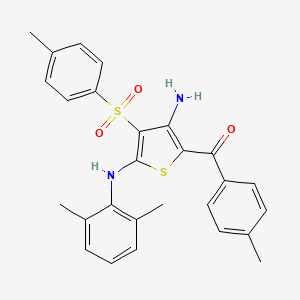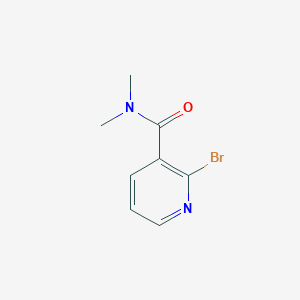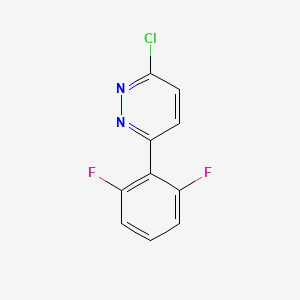![molecular formula C23H19ClN4OS2 B2382997 N-(3-(ベンゾ[d]チアゾール-2-イル)-6-メチル-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-4-シアノベンザミド塩酸塩 CAS No. 1329961-19-4](/img/structure/B2382997.png)
N-(3-(ベンゾ[d]チアゾール-2-イル)-6-メチル-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-4-シアノベンザミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride is a useful research compound. Its molecular formula is C23H19ClN4OS2 and its molecular weight is 467. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗結核活性
要約: この化合物は、抗結核剤としての可能性から注目を集めています。最近の合成開発により、マイコバクテリウム・ツベルクローシスに対する阻害活性を有するベンゾチアゾール系誘導体が得られています。 これらの分子は、標準的な参照薬と比較され、in vitroおよびin vivoでその効力が評価されました 。さらなる研究では、構造活性相関と標的DprE1に対する分子ドッキングが調べられ、抗結核活性が強化された強力な阻害剤が特定されています。
抗がん特性
in vitro抗増殖評価: この化合物のいくつかの誘導体は、MGC-803、HepG-2、T24、NCI-H460などのヒト癌細胞株に対して強力な細胞毒性を示します。 注目すべきことに、これらの誘導体は、正常細胞(HL-7702)を温存することで選択性を維持しています .
新規キノリン誘導体
合成と生物学的評価: 3-((ベンゾ[d]チアゾール-2-イルアミノ)(フェニル)メチル)-4-ヒドロキシ-1-メチルキノリン-2(1H)-オン誘導体のための新規合成経路が開発されました。 これらの化合物は、創薬を含む様々な用途で有望です .
プロテインキナーゼ阻害
N-(ベンゾ[d]チアゾール-2-イル)-2-[フェニル(2-(ピペリジン-1-イル)エチルアミノ]ベンザミド: この化合物の誘導体が合成され、そのプロテインキナーゼ阻害の可能性が評価されました。 置換された2-アミノベンゾチアゾールとN-フェニルアントラニル酸のカップリングにより、潜在的な治療用途を有する興味深い分子が得られました .
作用機序
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been reported to exhibit anti-inflammatory , anti-tubercular , and anti-cancer activities. These activities suggest that the compound might interact with enzymes or proteins involved in inflammation, bacterial growth, and cell proliferation.
Mode of Action
Benzothiazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (cox), which plays a crucial role in inflammation . They may also inhibit the growth of Mycobacterium tuberculosis , and induce apoptosis in cancer cells . The compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The compound might affect several biochemical pathways based on its potential targets. For instance, it could impact the arachidonic acid pathway by inhibiting COX, leading to a decrease in the production of pro-inflammatory prostaglandins . It might also interfere with the growth and survival of Mycobacterium tuberculosis , and induce apoptosis in cancer cells by affecting pathways involved in cell survival and death .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile . This implies that the compound might have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of the compound’s action would depend on its targets and mode of action. If it acts as an anti-inflammatory agent, it could reduce inflammation by decreasing the production of pro-inflammatory prostaglandins . If it acts as an anti-tubercular agent, it could inhibit the growth of Mycobacterium tuberculosis . If it acts as an anti-cancer agent, it could induce apoptosis in cancer cells .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2.ClH/c1-27-11-10-16-19(13-27)30-23(26-21(28)15-8-6-14(12-24)7-9-15)20(16)22-25-17-4-2-3-5-18(17)29-22;/h2-9H,10-11,13H2,1H3,(H,26,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFSLESWJKLNBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)



![N,7-dicyclohexyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2382920.png)




![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)



